molecular formula C25H24N4O4S2 B2712021 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1215481-48-3

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2712021
CAS RN: 1215481-48-3
M. Wt: 508.61
InChI Key: WFJMRRSUYQEYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O4S2 and its molecular weight is 508.61. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Research in heterocyclic chemistry has explored compounds related to 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide. For instance, the study by Craig et al. (2005) demonstrated the decarboxylative Claisen rearrangement reactions involving furan-2-ylmethyl and similar compounds to yield various heteroaromatic products (Craig et al., 2005). Similarly, Aniskova et al. (2017) focused on synthesizing biologically active compounds with pyridine and pyridazine fragments using arylmethylidene derivatives of furan-2(3H)-ones (Aniskova et al., 2017).

Antimicrobial and Antitumor Applications

The potential antimicrobial and antitumor applications of compounds structurally similar to this compound have been investigated. For example, Abdel-Rahman et al. (2002) synthesized pyridothienopyrimidines and pyridothienotriazines, exhibiting in vitro antimicrobial activities (Abdel-rahman et al., 2002). In 2021, Horishny et al. explored the synthesis and anticancer activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, finding potent cytotoxic effects against leukemia cell lines (Horishny et al., 2021).

Pharmacological Properties

While direct research on this compound is limited, studies on similar compounds provide insights into their potential pharmacological properties. For instance, Selvam et al. (2012) reported on the design, synthesis, and evaluation of thiazolopyrimidine derivatives with notable antinociceptive and anti-inflammatory properties (Selvam et al., 2012).

properties

IUPAC Name

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S2/c1-15-5-7-17(8-6-15)26-21(31)14-34-25-27-23-22(24(32)29(25)12-18-4-3-11-33-18)19-9-10-28(16(2)30)13-20(19)35-23/h3-8,11H,9-10,12-14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJMRRSUYQEYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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